![molecular formula C7H7ClN2O B2589773 2-Cloro-7,8-dihidro-5H-pirano[4,3-D]pirimidina CAS No. 1260669-93-9](/img/structure/B2589773.png)
2-Cloro-7,8-dihidro-5H-pirano[4,3-D]pirimidina
Descripción general
Descripción
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados de pirimidina, incluyendo 2-Cloro-7,8-dihidro-5H-pirano[4,3-D]pirimidina, han sido ampliamente estudiados por sus propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto los hace valiosos en el desarrollo de nuevos fármacos antiinflamatorios con aplicaciones potenciales en el tratamiento de afecciones como la artritis, el asma y otras enfermedades inflamatorias.
Actividad antitumoral
El andamiaje pirano[4,3-D]pirimidina es una característica clave en el diseño de nuevos inhibidores de PARP-1. PARP-1 participa en la reparación del ADN y es un objetivo para la terapia del cáncer porque su inhibición puede conducir a la disfunción genómica y la muerte celular en las células cancerosas . Los derivados de This compound han mostrado prometedores como potentes inhibidores de PARP-1, ofreciendo una vía para desarrollar nuevos fármacos contra el cáncer.
Actividad antibacteriana
Las tienopirimidinas [2,3-d], que están estructuralmente relacionadas con This compound, se han utilizado en la síntesis de compuestos con notable actividad antibacteriana . Esto sugiere que las modificaciones del núcleo de pirimidina pueden conducir a nuevos agentes antibacterianos, potencialmente efectivos contra cepas bacterianas resistentes a los medicamentos.
Estudios de relación estructura-actividad (SAR)
Los estudios SAR son cruciales para comprender los efectos farmacológicos de los compuestos químicos. This compound puede servir como punto de partida para sintetizar una variedad de análogos. Al analizar los cambios en la actividad biológica con diferentes sustituciones, los investigadores pueden identificar los candidatos más prometedores para el desarrollo de fármacos .
Síntesis de nuevos compuestos
El sistema cíclico de pirimidina es versátil para modificaciones químicas, lo que permite la síntesis de una amplia gama de compuestos novedosos. This compound se puede utilizar como precursor en la síntesis de moléculas complejas con aplicaciones potenciales en química medicinal y ciencia de materiales .
Farmacocinética y diseño de fármacos
Los estudios cinéticos teóricos de los derivados de pirimidina pueden predecir sus propiedades farmacocinéticas, lo cual es esencial para el diseño de fármacos. Los compuestos basados en This compound se pueden evaluar para sus perfiles de absorción, distribución, metabolismo y excreción (ADME), lo que ayuda en el diseño de fármacos con eficacia y seguridad óptimas .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
The action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can induce changes in gene expression that lead to altered cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .
Propiedades
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPWVMJFMWDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260669-93-9 | |
| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
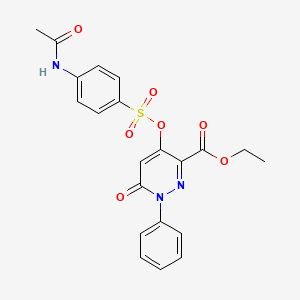
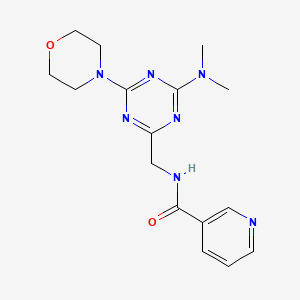
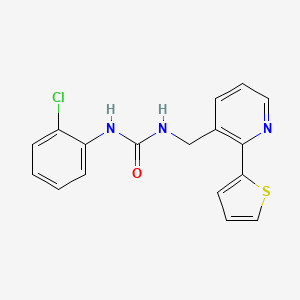
![N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589698.png)
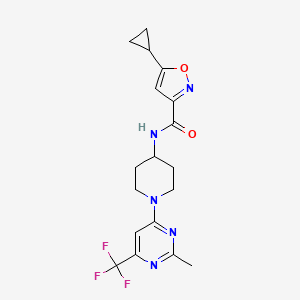
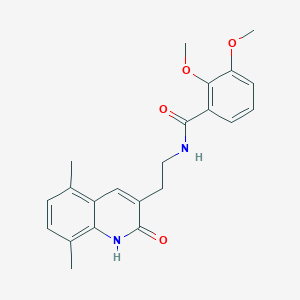
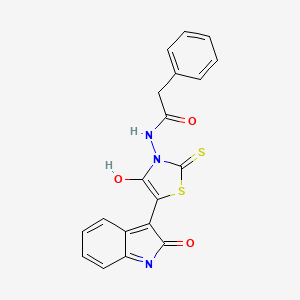
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
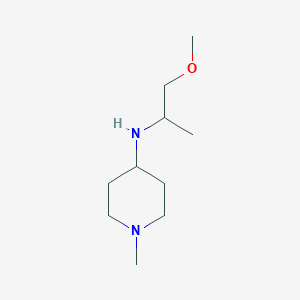
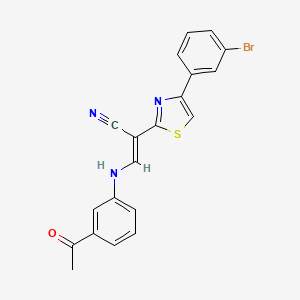
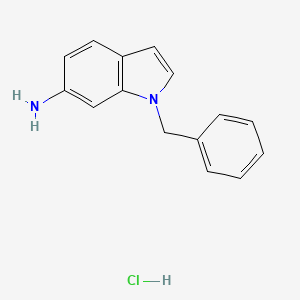
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
